Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide is a chemical compound that belongs to the class of pyridazinium salts It is characterized by the presence of a methoxy group and an oxoethyl group attached to the pyridazinium ring
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide typically involves the reaction of pyridine with methyl 2-bromoacetate. The general method involves:
Reactants: Pyridine (1 mmol) and methyl 2-bromoacetate.
Conditions: The reaction is carried out under controlled conditions to obtain the pyridazinium salt in good yield.
Yield: The resulting pyridazinium salt is obtained in a yield of approximately 71% as a white powder.
Analyse Chemischer Reaktionen
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The methoxy and oxoethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, resulting in the formation of indolizines.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of indolizine derivatives.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Industry: The compound may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide involves its interaction with molecular targets through its functional groups. The methoxy and oxoethyl groups play a crucial role in its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridinium Bromide: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and applications.
1-(2-Methoxy-2-oxoethyl)-2-Methylpyridinium Chloride:
The uniqueness of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
7593-56-8 |
---|---|
Molekularformel |
C7H9BrN2O2 |
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
methyl 2-pyridazin-1-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SPUCPYKCBIUXNC-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C[N+]1=CC=CC=N1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.